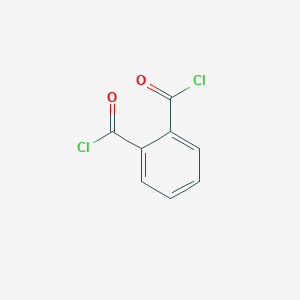
Phthaloyl dichloride
描述
Phthaloyl dichloride is a chemical compound related to phthalates, which are diesters of 1,2-benzenedicarboxylic acid (phthalic acid). Phthalates are widely used in industry for various applications, such as plasticizers in consumer products, and in personal-care products as solvents and plasticizers for cellulose acetate . Phthaloyl dichloride itself is a derivative of phthalic acid and is used in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of phthaloyl dichloride-related compounds can involve various methods. For instance, the synthesis of novel liquid crystalline crown ether-substituted phthalocyanines has been described, which are used in the development of molecular wires and ionoelectronics . Additionally, phthalocyanato tin(IV) dichloride has been synthesized and is recognized as a high-performance n-type organic semiconductor . The synthesis of more reactive derivatives, such as 4,5-dichlorophthaloyl peroxide, has been achieved through computational prediction and experimental validation, expanding the scope of reactions involving arene oxidation .
Molecular Structure Analysis
The molecular structure of phthaloyl dichloride and its derivatives has been characterized using various techniques. For example, X-ray measurements have been used to determine the structures of the crystalline phase and the mesophase of a metal-free phthalocyanine derivative . The structural characterization of oligomers formed in the reaction between phthaloyl dichloride and catechols has been performed using techniques such as NMR, mass spectrometry, and X-ray diffraction analysis .
Chemical Reactions Analysis
Phthaloyl dichloride participates in a variety of chemical reactions. Electrochemical reduction studies have shown that phthaloyl dichloride can undergo electrolytic cleavage of C-Cl bonds, leading to various products depending on the electrolysis conditions . The compound has also been used in the synthesis of oligosaccharides, where the dichlorophthaloyl group serves as an amino protecting group . Furthermore, the reactivity of phthaloyl dichloride derivatives in glycosylation reactions has been explored, with the 4,5-dichlorophthaloyl group being a valuable amino-protecting group in carbohydrate chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthaloyl dichloride derivatives are diverse and depend on the specific compound. For instance, novel tetra(4-benzoyl)phenoxyphthalocyanine derivatives exhibit high solubility in common organic solvents and show distinct redox processes involving one-electron transfer . The electrochemical properties of these derivatives have been studied using cyclic voltammetry. The stability of the dichlorophthaloyl group under various conditions has been demonstrated, and its removal can be performed under mild conditions .
科学研究应用
Exposure Assessment in Epidemiology Studies : Phthalates, including compounds like phthaloyl dichloride, are commonly used in consumer and personal care products. Understanding exposure trends, temporal reliability of urinary metabolite measurements, and representing long-term exposure are crucial in designing and interpreting epidemiological studies. Research suggests that urinary metabolite concentrations could serve as a valuable approach for estimating phthalate exposure in such studies, although careful consideration of the strengths and limitations of this approach is required when interpreting results (Johns, Cooper, Galizia, & Meeker, 2015).
Environmental Contamination and Toxicity : Phthalates are priority pollutants in many countries due to their extensive use in industry as plasticizers and additives. Understanding their physico-chemical degradation, biodegradation under various conditions, and the associated subchronic and chronic effects is crucial. This knowledge is essential for assessing human exposure risks, especially considering the low acute toxicity but potential for significant subchronic and chronic effects of these compounds (Wams, 1987).
Reproductive and Developmental Effects : Phthalates, as a class, have shown potential reproductive and developmental effects. Studies indicate associations between phthalate exposure and alterations in physical development, externalizing, internalizing, and autistic-like child behavior. The specific effects and the compounds responsible for these effects, however, can vary, highlighting the need for more research in this area to understand the implications fully (Braun, Sathyanarayana, & Hauser, 2013).
Neurodevelopmental Outcomes : The exposure to phthalates like DEHP has been associated with neurodevelopmental disturbances in children. There's a need for more research to quantify the risk and understand the potential health hazard of phthalates to promote healthier neurodevelopment in children (Lee, Kim, Lim, Lee, & Hong, 2018).
Health Risks and Biomonitoring : Phthalates, including phthaloyl dichloride, pose potential health risks due to their widespread human exposure. Biomonitoring studies have shown that children exhibit higher exposure risks to several phthalate metabolites than adults. Future studies should involve frequent biomonitoring to accurately estimate human exposure to phthalates, contributing to health risk assessments and the formulation of regulations and restrictions by governments (Huang, Qi, Ma, Li, Long, & Yu, 2021).
安全和危害
未来方向
Phthaloyl dichloride is a strategically important compound used in the synthesis of aramid fibers employed in the production of dual-purpose functional and construction materials . It is also used in the production of polymers and purification membranes for removing carbon dioxide from methane and nitrogen . The future directions of Phthaloyl dichloride could involve its use in the synthesis of new biologically potent heterocycles .
属性
IUPAC Name |
benzene-1,2-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXKZNLBZKRYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038691 | |
| Record name | 1,2-Benzenedicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless oily liquid; mp = 15-16 deg C; [Merck Index] Colorless or yellow liquid; mp = 6-12 deg C; [Alfa Aesar MSDS] | |
| Record name | Phthaloyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10058 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phthaloyl dichloride | |
CAS RN |
88-95-9 | |
| Record name | Phthaloyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthaloyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthaloyl dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarbonyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthaloyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S64APH24W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



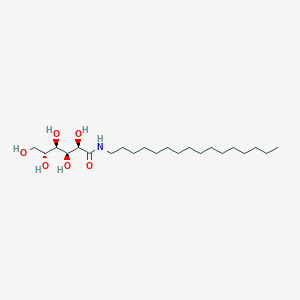

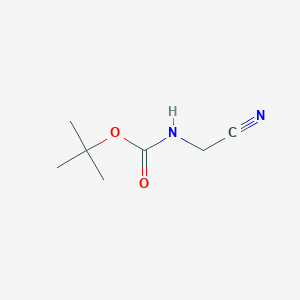

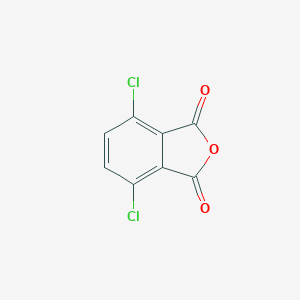
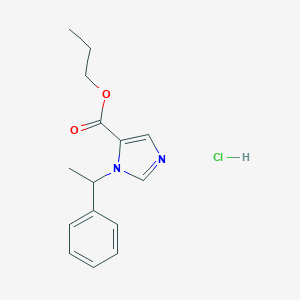
![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)




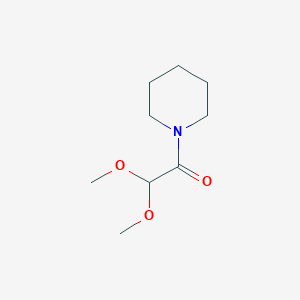

![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)